lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate is a heterocyclic compound that combines lithium with a pyridine and oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with an oxazole derivative in the presence of a lithium salt. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl: Similar structure but contains a thiadiazole ring instead of an oxazole ring.
Lithium(1+) 5-(pyridin-3-yl)-1,3,5-triazine-2-yl: Contains a triazine ring, offering different chemical properties.
Uniqueness
Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate is unique due to its specific combination of pyridine and oxazole rings, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
857334-88-4 |
---|---|
Molecular Formula |
C9H5LiN2O3 |
Molecular Weight |
196.1 g/mol |
IUPAC Name |
lithium;5-pyridin-3-yl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI Key |
UPCPRZXXEFEVDU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CN=C1)C2=CN=C(O2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.